1-methyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine is an organic compound with the molecular formula C13H27N3O. It is a derivative of piperidine and morpholine, featuring a piperidine ring substituted with a methyl group and a morpholine ring attached via a propyl chain .
Preparation Methods
The synthesis of 1-methyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine typically involves the following steps:
Formation of the Propyl Chain: The propyl chain is synthesized by reacting 3-chloropropylamine with morpholine under basic conditions to form N-(3-morpholin-4-yl)propylamine.
Substitution on Piperidine Ring: The N-(3-morpholin-4-yl)propylamine is then reacted with 1-methylpiperidine under acidic conditions to form the final product.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-methyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its reduced amine form.
Scientific Research Applications
1-methyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.
Mechanism of Action
The mechanism of action of 1-methyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
1-methyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine can be compared with similar compounds such as:
N-Methyl-3-morpholin-4-ylpropan-1-amine: Similar structure but lacks the piperidine ring.
1-methyl-2-(4-morpholinyl)ethyl diphenylacetate: Contains a diphenylacetate group instead of the piperidine ring.
4-(1-Piperidin-4-ylethyl)morpholine: Similar structure but with different substitution patterns
These comparisons highlight the unique structural features of this compound, particularly its combination of piperidine and morpholine rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-15-7-3-13(4-8-15)14-5-2-6-16-9-11-17-12-10-16/h13-14H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBUAXFQMXMLED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.